molecular formula C14H9NO2 B029347 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one CAS No. 67592-40-9

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Cat. No. B029347
Key on ui cas rn: 67592-40-9
M. Wt: 223.23 g/mol
InChI Key: RFJVOUZINWUTIG-UHFFFAOYSA-N
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Patent
US06891041B2

Procedure details

The production of, for example, 4-(4-pyridylmethyl)-1(2H)-phthalazinone is carried out according to previously known methods by the reaction of phthalic acid anhydride and 4-methylpyridine at about 200° C. and subsequent reaction of the condensation product that is obtained (γ-pyrophthalone) with excess hydrazine at 130° C. (DE AS 1 061 788). Drawbacks of these methods are the low yield (<50%), low product quality and primarily the necessarily very high temperature of the condensation reaction, which makes very difficult an industrial-scale application of the methods.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:18])[NH:10][N:9]=2)=[CH:3][CH:2]=1.C1(=O)OC(=[O:23])C2=CC=CC=C12.CC1C=CN=CC=1>>[CH:15]1[CH:16]=[C:17]2[C:8]([C:7]([C:11](=[O:18])[C:12]2=[CH:13][CH:14]=1)=[C:4]1[CH:5]=[CH:6][NH:1][CH:2]=[CH:3]1)=[O:23].[NH2:9][NH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subsequent reaction of the condensation product that

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C(=C3C=CNC=C3)C2=O
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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